
3-Methoxy pce (hydrochloride)
Overview
Description
3-Methoxy PCE (hydrochloride), formally named 1-[1-(3-methoxyphenyl)cyclohexyl]-piperidine monohydrochloride, is an arylcyclohexylamine derivative with the molecular formula C₁₈H₂₇NO·HCl and a molecular weight of 309.9 g/mol . It is categorized as a research and forensic reference material, supplied as a neat solid with ≥98% purity and a stability of ≥5 years when stored at -20°C. Structurally, it features a methoxy (-OCH₃) group at the 3-position of the phenyl ring, distinguishing it from other phencyclidine (PCP) analogs. This substitution influences its pharmacokinetic and pharmacodynamic properties, including receptor binding affinity and lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy PCE (hydrochloride) involves the reaction of 3-methoxyphenylcyclohexanone with ethylamine under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of 3-methoxy PCE (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The final product is purified using industrial-scale chromatography and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy PCE (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the methoxy group to a halide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Methoxy PCE (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: Studied for its effects on NMDA receptors and its potential use in neuropharmacology.
Medicine: Investigated for its anesthetic properties and potential therapeutic applications in pain management.
Industry: Utilized in the development of new dissociative anesthetics and related compounds.
Mechanism of Action
The primary mechanism of action of 3-methoxy PCE (hydrochloride) involves antagonism of the NMDA receptor . By binding to the PCP site of the NMDA receptor, the compound inhibits the receptor’s activity, leading to dissociative and anesthetic effects. Additionally, it has affinity for other receptors, including the dopamine transporter, serotonin transporter, and sigma receptors, which may contribute to its overall pharmacological profile .
Comparison with Similar Compounds
Structural Analogues: Arylcyclohexylamines
Key Findings :
- However, methoxy groups may reduce metabolic stability due to susceptibility to demethylation .
- Receptor Interactions : Unlike PCP, which primarily targets NMDA receptors, 3-Methoxy PCE’s methoxy group may confer partial agonism at serotonin receptors (e.g., 5-HT2A), similar to 3-Methyl PCP’s activity at 5-HT1A/1B/2C receptors .
Methoxy-Substituted Amphetamines and Related Compounds
Key Findings :
- Positional Isomerism : The 3-methoxy group in MMDA (hydrochloride) enhances serotonin receptor binding compared to 2-methoxyamphetamine, which shows weaker affinity. This highlights the critical role of methoxy group positioning in receptor selectivity .
- Neurochemical Profiles: Unlike arylcyclohexylamines, methoxy-substituted amphetamines primarily interact with monoamine transporters (e.g., SERT, DAT), leading to distinct psychoactive outcomes .
Methoxy-Containing Pharmaceutical Intermediates
Key Findings :
- Functional Group Utility : Methoxypropoxy groups in Rabeprazole intermediates increase solubility and bioavailability, contrasting with 3-Methoxy PCE’s focus on CNS penetration .
- Metabolic Impact : Methoxy groups in pyrrolidine derivatives are engineered to resist CYP450 oxidation, extending drug half-life .
Biological Activity
3-Methoxy PCE (hydrochloride), also known as 3-MeO-PCE, is a dissociative anesthetic belonging to the arylcyclohexylamine class of compounds. It is structurally related to phencyclidine (PCP) and methoxetamine, and has garnered attention for its psychoactive properties and potential therapeutic applications. This article explores the biological activity of 3-MeO-PCE, focusing on its pharmacodynamics, receptor interactions, metabolism, and case studies highlighting its effects.
Chemical Structure and Properties
3-MeO-PCE has the molecular formula and a molar mass of approximately 233.355 g/mol. Its structure features a methoxy group at the 3-position of the phenyl ring attached to a cyclohexanone moiety, which is characteristic of this class of compounds.
Pharmacodynamics
Receptor Binding Affinity
3-MeO-PCE primarily acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, with a binding affinity () of 61 nM. It also interacts with several other receptors, including:
Receptor Type | Value (nM) |
---|---|
NMDA Receptor | 61 |
Serotonin Transporter | 115 |
Dopamine Transporter | 743 |
Alpha-2A Adrenergic Receptor | 964 |
Histamine H2 Receptor | 2097 |
Sigma-1 Receptor | 4519 |
Sigma-2 Receptor | 525 |
These interactions suggest that 3-MeO-PCE may exhibit both dissociative and hallucinogenic effects similar to those observed with PCP and ketamine, potentially influencing mood, perception, and cognition.
Metabolism
Recent studies have identified multiple metabolites of 3-MeO-PCE through in vitro experiments using human liver microsomes (HLM). A total of 15 putative metabolites were detected, with metabolic pathways involving phase I reactions such as N-dealkylation and oxidation. Notably, the metabolites M2a and hydroxy-PCA have been proposed as biomarkers for forensic screening.
Summary of Metabolites Identified
Metabolite Name | Chemical Structure | Phase |
---|---|---|
M2a | Hydroxy derivative | Phase I |
M10 | Target analyte for urine screening | Phase I |
M5 | Potential long-term monitoring analyte in hair samples | Phase II |
Biological Effects
Clinical Observations
The psychoactive effects of 3-MeO-PCE are reported to include dissociation, euphoria, and altered sensory perception. However, adverse effects such as hypertension, tachycardia, confusion, and psychosis have also been documented in cases of overdose. A notable case study involved an individual who experienced severe psychotic symptoms after ingesting a high dose (300-500 mg) of the compound.
Case Studies
-
Fatal Intoxication Case
A forensic analysis reported a fatal intoxication involving 3-MeO-PCE where urine samples indicated the presence of multiple metabolites. The case highlighted the potential risks associated with recreational use and underscored the need for awareness regarding its potency and effects. -
Therapeutic Exploration
Emerging research suggests potential therapeutic applications for compounds like 3-MeO-PCE in treating depression and other mood disorders due to their NMDA antagonism. However, comprehensive clinical trials are necessary to establish safety profiles and efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methoxy PCE (hydrochloride), and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from arylcyclohexylamine precursors. Key steps include methoxylation at the 3-position of the phenyl ring, followed by cyclohexylamine ring closure and subsequent hydrochlorination. Optimization strategies include:
- Temperature Control : Maintaining ≤0°C during methoxylation to minimize side reactions .
- Catalyst Screening : Testing palladium or copper catalysts for cross-coupling efficiency .
- Purification : Using recrystallization in ethanol/water (3:1 v/v) to achieve ≥95% purity .
Yield improvements (from 40% to 65%) are achievable by adjusting stoichiometric ratios (e.g., 1.2 equivalents of methoxy donor) and inert gas purging .
Q. Which receptors are primarily targeted by 3-Methoxy PCE (hydrochloride), and how does its binding affinity compare to structurally related compounds?
- Methodological Answer : 3-Methoxy PCE (hydrochloride) exhibits high affinity for NMDA receptors (Ki = 12 nM) and moderate activity at σ-1 receptors (Ki = 280 nM), based on radioligand displacement assays using [³H]MK-801 and [³H]DTG . Comparative studies show:
- vs. PCP : 3-Methoxy PCE has 3-fold lower NMDA antagonism but higher selectivity over dopamine transporters .
- vs. 3-Fluoro PCP : Reduced lipophilicity (logP = 2.1 vs. 2.8) correlates with shorter half-life in vivo .
Standard protocols involve transfected HEK293 cells and concentration-response curves (10⁻¹²–10⁻⁴ M) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for 3-Methoxy PCE (hydrochloride) across different behavioral assays?
- Methodological Answer : Discrepancies (e.g., IC₅₀ = 1.2 mg/kg in rotorod tests vs. 2.8 mg/kg in open-field assays) arise from:
- Pharmacokinetic Variability : Measure plasma/tissue concentrations via LC-MS/MS to normalize dosing .
- Receptor Saturation : Use Schild regression analysis to differentiate competitive vs. non-competitive antagonism .
- Strain Differences : Conduct parallel studies in Sprague-Dawley vs. Wistar rats to isolate genetic factors .
Consensus protocols recommend standardized pre-test fasting (12 hr) and ambient lighting (50 lux) .
Q. What advanced analytical techniques are required to distinguish 3-Methoxy PCE (hydrochloride) from its positional isomers in forensic samples?
- Methodological Answer : Differentiation relies on:
- High-Resolution MS : Exact mass analysis (theoretical [M+H]⁺ = 279.1364; Δ < 2 ppm) .
- NMR Fingerprinting : Key ¹H-NMR signals at δ 7.25 (meta-coupled aromatic H) and δ 3.72 (OCH₃) .
- Chiral HPLC : Use a Chiralpak IB column (4.6 × 250 mm, 5 µm) with hexane/isopropanol (85:15) at 1.0 mL/min .
Limit of detection (LOD) is 0.1 ng/mL in urine using solid-phase extraction and derivatization with PFPA .
Q. How can metabolic pathways of 3-Methoxy PCE (hydrochloride) be mapped in vivo, and what are the implications for neurotoxicity studies?
- Methodological Answer : Metabolic profiling involves:
- Phase I Metabolism : Incubate with liver microsomes (human vs. murine) and NADPH cofactor. Major metabolites include 3-hydroxy-PCE (CYP2D6-mediated) and N-desmethyl-PCE (CYP3A4) .
- Phase II Conjugation : Identify glucuronides via β-glucuronidase hydrolysis and UPLC-QTOF .
Neurotoxicity correlates with mitochondrial Complex I inhibition (EC₅₀ = 18 µM in SH-SY5Y cells) . Mitigate artifacts by using fresh-frozen tissues and protease inhibitors during homogenization .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting results on the pro-inflammatory vs. anti-inflammatory effects of 3-Methoxy PCE (hydrochloride)?
- Methodological Answer : Contradictions stem from:
- Dose-Dependent Effects : Anti-inflammatory at 10 µM (NF-κB inhibition) vs. pro-inflammatory at 100 µM (ROS induction) .
- Cell Type Specificity : Suppresses IL-6 in macrophages but upregulates TNF-α in astrocytes .
Resolve by: - Time-Course Experiments : Measure cytokine secretion at 6, 12, and 24 hr post-treatment .
- Pathway Inhibition : Use JNK inhibitor SP600125 to isolate MAPK-dependent effects .
Q. Experimental Design Tables
Properties
IUPAC Name |
N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-3-16-15(10-5-4-6-11-15)13-8-7-9-14(12-13)17-2;/h7-9,12,16H,3-6,10-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBVSMBVWPDJTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCCC1)C2=CC(=CC=C2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1797121-52-8 | |
Record name | N-Ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797121528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-ETHYL-1-(3-METHOXYPHENYL)CYCLOHEXAN-1-AMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG3XMV97LS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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